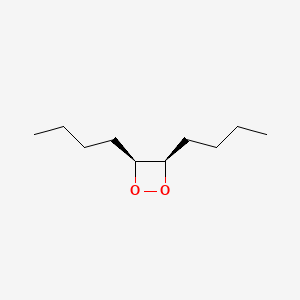
(3R,4S)-3,4-Dibutyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4-Dibutyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, with butyl groups attached to the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dibutyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction is stereospecific and proceeds via a concerted mechanism, ensuring the retention of the stereochemistry of the starting material .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the production of this compound.
化学反応の分析
Types of Reactions
(3R,4S)-3,4-Dibutyl-1,2-dioxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the butyl groups or the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols.
科学的研究の応用
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s unique structure may be useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It may find use in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of (3R,4S)-3,4-Dibutyl-1,2-dioxetane involves the interaction of its reactive oxygen atoms with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids .
類似化合物との比較
Similar Compounds
(3R,4S)-3,4-Dibutyl-1,2-epoxide: Similar in structure but contains an epoxide ring instead of a dioxetane ring.
(3R,4S)-3,4-Dibutyl-1,2-dioxane: Contains a six-membered ring with two oxygen atoms.
(3R,4S)-3,4-Dibutyl-1,2-dioxolane: Contains a five-membered ring with two oxygen atoms.
Uniqueness
(3R,4S)-3,4-Dibutyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
特性
CAS番号 |
83929-11-7 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
(3S,4R)-3,4-dibutyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-9-10(12-11-9)8-6-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ |
InChIキー |
NDDHQKKOLPNFGX-AOOOYVTPSA-N |
異性体SMILES |
CCCC[C@@H]1[C@@H](OO1)CCCC |
正規SMILES |
CCCCC1C(OO1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


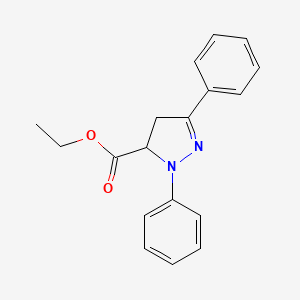
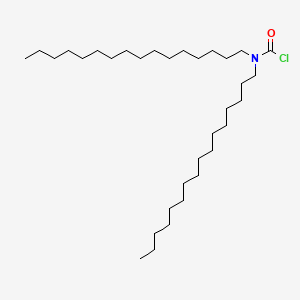
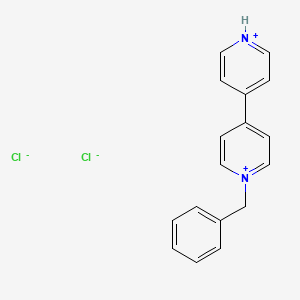
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
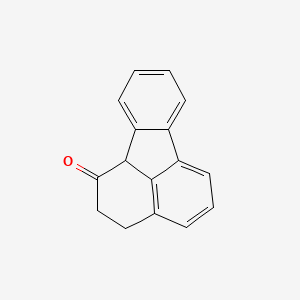
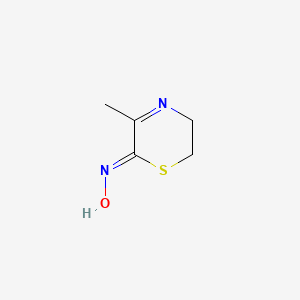
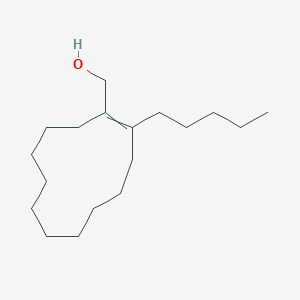
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
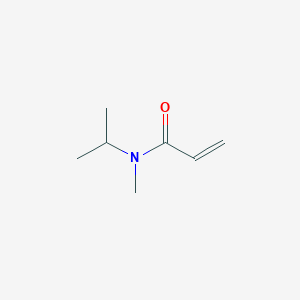
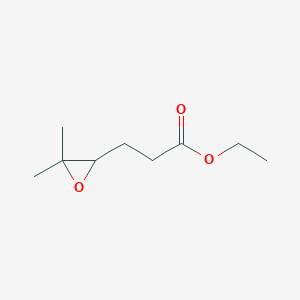
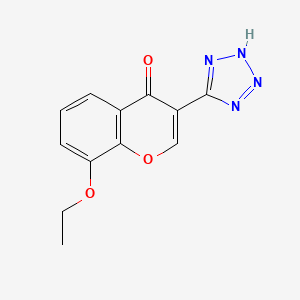

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
